Cas no 23905-05-7 (1-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)-4-(4-methylphenyl)piperazine ethanedioate (1:1))

1-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)-4-(4-methylphenyl)piperazine ethanedioate (1:1) structure
23905-05-7 structure
Nome del prodotto:1-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)-4-(4-methylphenyl)piperazine ethanedioate (1:1)
Numero CAS:23905-05-7
MF:C28H31ClN2O4S
MW:527.074745416641
CID:1415585
PubChem ID:91045

1-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)-4-(4-methylphenyl)piperazine ethanedioate (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)-4-(4-methylphenyl)piperazine ethanedioate (1:1)
    • piperazine, 1-[2-[[(4-chlorophenyl)phenylmethyl]thio]ethyl]-4-(4-methylphenyl)-, ethanedioate (1:1)
    • 1-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-(4-methylphenyl)piperazine,oxalic acid
    • 23905-05-7
    • DTXSID30946725
    • Oxalic acid--1-(2-{[(4-chlorophenyl)(phenyl)methyl]sulfanyl}ethyl)-4-(4-methylphenyl)piperazine (1/1)
    • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate
    • Piperazine, 1-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)-, oxalate
    • Inchi: InChI=1S/C26H29ClN2S.C2H2O4/c1-21-7-13-25(14-8-21)29-17-15-28(16-18-29)19-20-30-26(22-5-3-2-4-6-22)23-9-11-24(27)12-10-23;3-1(4)2(5)6/h2-14,26H,15-20H2,1H3;(H,3,4)(H,5,6)
    • Chiave InChI: RUQLINBIDAJEQP-UHFFFAOYSA-N
    • Sorrisi: CC1=CC=C(C=C1)N2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

Proprietà calcolate

  • Massa esatta: 526.16953
  • Massa monoisotopica: 526.1693063g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 8
  • Complessità: 545
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 106Ų

Proprietà sperimentali

  • PSA: 81.08

Raccomanda articoli

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.